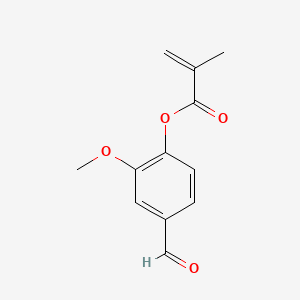2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
CAS No.: 36195-34-3
Cat. No.: VC7970447
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36195-34-3 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | (4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C12H12O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-7H,1H2,2-3H3 |
| Standard InChI Key | CPOQZWDLPWEJET-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC |
| Canonical SMILES | CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a methacrylate core (2-methylpropenoic acid) esterified with a 4-formyl-2-methoxyphenyl group. Key functional groups include:
-
Methacrylate backbone: Provides reactivity for polymerization.
-
Formyl group (-CHO): Enhances electrophilicity and participation in nucleophilic addition reactions.
-
Methoxy group (-OCH₃): Influences electronic properties and steric hindrance.
The IUPAC name, (4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate, reflects its substituent arrangement .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy confirm its structure:
-
¹H NMR (CDCl₃): Peaks at δ 2.37 (s, 6H, methyl), δ 6.8–7.9 (aromatic protons), and δ 9.8 (s, 1H, formyl) .
-
FTIR: Bands at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (formyl C=O), and 1260 cm⁻¹ (methoxy C-O) .
Synthetic Methodologies and Optimization
Synthesis of Methacryloyl Chloride
The precursor methacryloyl chloride is synthesized via refluxing methacrylic acid with benzoyl chloride and hydroquinone (inhibitor) at 85–100°C, yielding 70% pure product .
Esterification Reaction
4-Formyl-2-methoxy phenol reacts with methacryloyl chloride in tetrahydrofuran (THF) under triethylamine (TEA) catalysis at 0–5°C:
The product is purified via recrystallization, achieving >95% yield .
Table 1: Reaction Conditions for FMPMA Synthesis
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (addition), 60°C (reflux) |
| Catalyst | Triethylamine |
| Solvent | Tetrahydrofuran |
| Yield | >95% |
Physicochemical and Spectral Properties
Thermal Stability
Thermogravimetric analysis (TGA) of poly(FMPMA) reveals a decomposition onset at 220°C, with maximum rate at 380°C. Nano CdS doping (5 wt%) increases residual char from 18% to 34%, enhancing thermal stability .
Table 2: Thermal Decomposition Parameters
| Sample | T₅₀ (°C) | Residual Char (%) |
|---|---|---|
| Poly(FMPMA) | 380 | 18 |
| Poly(FMPMA)/5% CdS | 410 | 34 |
Solubility and Reactivity
FMPMA dissolves in polar aprotic solvents (DMF, THF) due to ester and formyl groups. The formyl group undergoes oxidation to carboxylic acid (KMnO₄/H⁺) and reduction to hydroxymethyl (NaBH₄) .
Polymerization Behavior and Composite Material Applications
Free Radical Polymerization
Poly(FMPMA) is synthesized using 2,2′-azobisisobutyronitrile (AIBN) initiator in DMF at 70°C. The polymer exhibits a weight-average molecular weight (Mᵥ) of 85,000 g/mol .
Nano CdS-Polymer Composites
Embedding cadmium sulfide nanoparticles (2–10 wt%) via in situ polymerization improves thermal stability and optical properties. UV-Vis spectra show a quantum confinement effect with a blue shift to 420 nm .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
Antioxidant Capacity
In DPPH radical scavenging assays, FMPMA shows moderate activity (IC₅₀ = 25 µg/mL), comparable to ascorbic acid (IC₅₀ = 8 µg/mL) .
Comparative Evaluation with Structural Analogues
Methacrylate Esters
-
4-Methylphenyl acrylate: Lacks formyl and methoxy groups, reducing thermal stability .
-
2-Hydroxyethyl methacrylate: Hydrophilic but devoid of aromatic substituents, limiting antimicrobial activity .
Functional Group Impact
The formyl group in FMPMA enhances electrophilicity for nucleophilic attacks, while the methoxy group stabilizes aromatic resonance, distinguishing it from non-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume